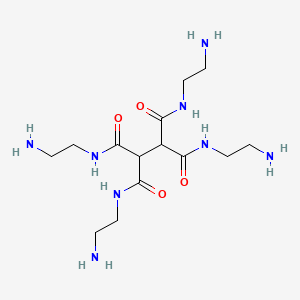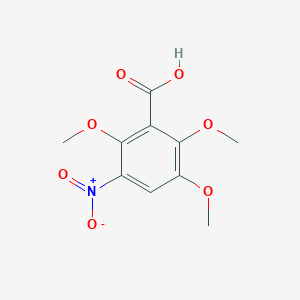
Benzoic acid, 2,3,6-trimethoxy-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2,3,6-trimethoxy-5-nitro-: is an organic compound with the molecular formula C10H11NO7 It is a derivative of benzoic acid, characterized by the presence of three methoxy groups and a nitro group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,3,6-trimethoxy-5-nitro- typically involves the nitration of 2,3,6-trimethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated temperature control systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Benzoic acid, 2,3,6-trimethoxy-5-nitro- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Esterification: Alcohols with sulfuric acid or other acid catalysts.
Major Products:
Reduction: 2,3,6-trimethoxy-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Methyl, ethyl, or other alkyl esters of 2,3,6-trimethoxy-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Chemistry: Benzoic acid, 2,3,6-trimethoxy-5-nitro- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and methoxy substituents on the biological activity of benzoic acid derivatives. It may also serve as a model compound for investigating the metabolism and toxicity of nitroaromatic compounds .
Industry: In the industrial sector, benzoic acid, 2,3,6-trimethoxy-5-nitro- can be used in the production of dyes, pigments, and other specialty chemicals. Its derivatives may also find applications in materials science and polymer chemistry .
Mecanismo De Acción
The mechanism of action of benzoic acid, 2,3,6-trimethoxy-5-nitro- is largely dependent on its chemical structure. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The methoxy groups may influence the compound’s lipophilicity and ability to cross biological membranes, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
Benzoic acid, 3,4,5-trimethoxy-: Similar structure but with different positions of the methoxy groups.
Benzoic acid, 2,4,6-trimethoxy-: Another isomer with methoxy groups at different positions.
Benzoic acid, 3,4,5-trimethoxy-, methyl ester: An ester derivative with similar functional groups.
Uniqueness: Benzoic acid, 2,3,6-trimethoxy-5-nitro- is unique due to the specific arrangement of its methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications and research opportunities that may not be possible with other isomers or derivatives .
Propiedades
Número CAS |
185316-83-0 |
|---|---|
Fórmula molecular |
C10H11NO7 |
Peso molecular |
257.20 g/mol |
Nombre IUPAC |
2,3,6-trimethoxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C10H11NO7/c1-16-6-4-5(11(14)15)8(17-2)7(10(12)13)9(6)18-3/h4H,1-3H3,(H,12,13) |
Clave InChI |
JIHHTSCEGGXLMT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])OC)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


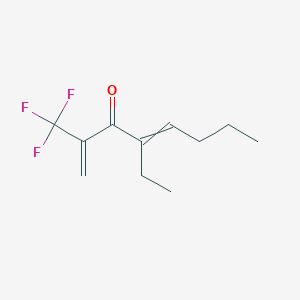
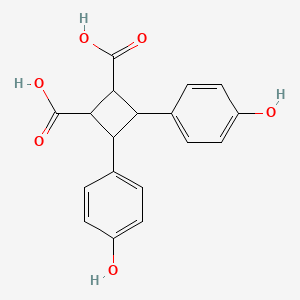
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)
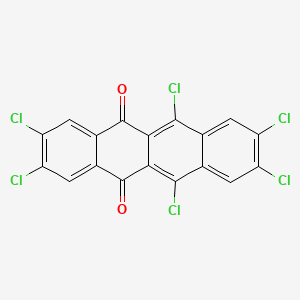
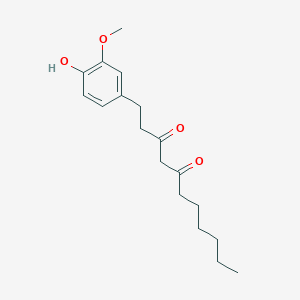
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
oxophosphanium](/img/structure/B14269673.png)


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
